molecular formula C24H26N2O4S2 B256593 N-(1-adamantyl)-3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide

N-(1-adamantyl)-3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide

Cat. No. B256593
M. Wt: 470.6 g/mol
InChI Key: METWJYDQGIFTNJ-UKWGHVSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-adamantyl)-3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide, commonly known as ABEPP, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. ABEPP is a thiazolidinone derivative that has been synthesized using various methods and has shown promising results in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of ABEPP is not fully understood. However, it has been suggested that ABEPP may act by inhibiting the activity of enzymes involved in various biochemical pathways. It has also been suggested that ABEPP may act by modulating the expression of genes involved in various cellular processes.
Biochemical and Physiological Effects:
ABEPP has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce the levels of reactive oxygen species. ABEPP has also been shown to inhibit the activation of NF-κB, a transcription factor involved in the regulation of various genes involved in inflammation.

Advantages and Limitations for Lab Experiments

ABEPP has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized using various methods. ABEPP is also stable and can be stored for extended periods without degradation. However, ABEPP has some limitations, including its limited solubility in water and its potential toxicity at higher concentrations.

Future Directions

There are several potential future directions for research on ABEPP. One possible direction is to investigate the potential use of ABEPP in the treatment of various diseases, including cancer and inflammation. Another direction is to investigate the mechanism of action of ABEPP and identify its molecular targets. Additionally, future research could focus on optimizing the synthesis of ABEPP and improving its pharmacological properties.
Conclusion:
In conclusion, ABEPP is a synthetic compound that has shown promising results in various biochemical and physiological studies. ABEPP has several potential applications in scientific research, including its use in the treatment of various diseases and as a tool for investigating various cellular processes. Further research is needed to fully understand the mechanism of action of ABEPP and to optimize its pharmacological properties.

Synthesis Methods

The synthesis of ABEPP involves the reaction of 1-adamantylamine with 5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-4-oxo-1,3-thiazolidine-3-carboxylic acid, followed by the addition of propionic anhydride. The reaction is carried out under specific conditions and yields ABEPP as a white crystalline solid.

Scientific Research Applications

ABEPP has been extensively studied for its potential applications in scientific research. It has been shown to have various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. ABEPP has also been shown to inhibit the growth of cancer cells and induce apoptosis.

properties

Product Name

N-(1-adamantyl)-3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide

Molecular Formula

C24H26N2O4S2

Molecular Weight

470.6 g/mol

IUPAC Name

N-(1-adamantyl)-3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide

InChI

InChI=1S/C24H26N2O4S2/c27-21(25-24-10-15-5-16(11-24)7-17(6-15)12-24)3-4-26-22(28)20(32-23(26)31)9-14-1-2-18-19(8-14)30-13-29-18/h1-2,8-9,15-17H,3-7,10-13H2,(H,25,27)/b20-9-

InChI Key

METWJYDQGIFTNJ-UKWGHVSLSA-N

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)CCN4C(=O)/C(=C/C5=CC6=C(C=C5)OCO6)/SC4=S

SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)CCN4C(=O)C(=CC5=CC6=C(C=C5)OCO6)SC4=S

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)CCN4C(=O)C(=CC5=CC6=C(C=C5)OCO6)SC4=S

Origin of Product

United States

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